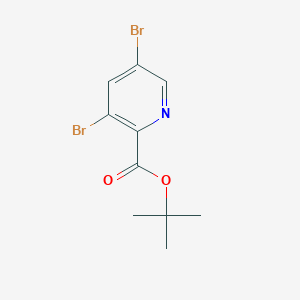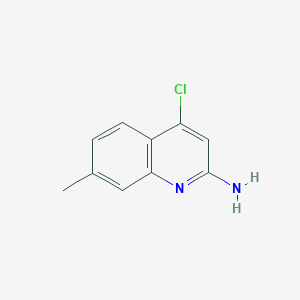
5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromo-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole ring using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromo group can be involved in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl or aryl-alkene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the bromo-methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-(2-bromo-3-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-2-ethylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H9BrN4 |
|---|---|
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
5-(3-bromo-2-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-6(3-2-4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI-Schlüssel |
YMHIYGBKOSHGPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


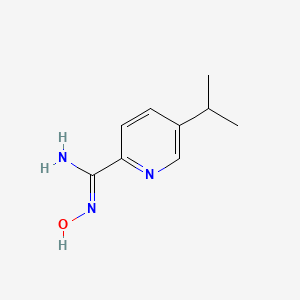
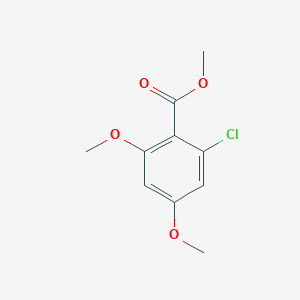
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)

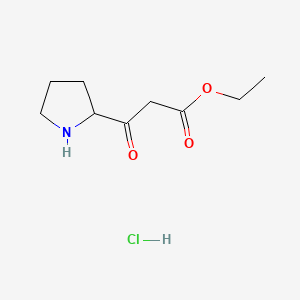
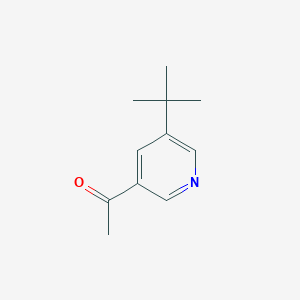
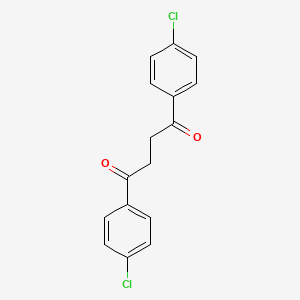
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
